molecular formula C10H7FN4O6S B2999805 N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 899946-01-1

N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B2999805
CAS No.: 899946-01-1
M. Wt: 330.25
InChI Key: RMTUHSUWFYOMIK-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-Nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a pyrimidine-sulfonamide hybrid compound characterized by a tetrahydropyrimidine core substituted with a sulfonamide group at position 5 and a 4-fluoro-3-nitrophenyl moiety.

Properties

CAS No.

899946-01-1

Molecular Formula

C10H7FN4O6S

Molecular Weight

330.25

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C10H7FN4O6S/c11-6-2-1-5(3-7(6)15(18)19)14-22(20,21)8-4-12-10(17)13-9(8)16/h1-4,14H,(H2,12,13,16,17)

InChI Key

RMTUHSUWFYOMIK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CNC(=O)NC2=O)[N+](=O)[O-])F

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then subjected to a series of reactions, including cyclization and sulfonation, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-amino-3-fluorophenyl derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluoro-nitrophenyl moiety may also contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Several pyrimidine-sulfonamide derivatives share the core structure but differ in substituents on the phenyl ring or pyrimidine moiety. Key examples include:

Table 1: Comparison of Aromatic Substituent Effects
Compound Name Substituents on Phenyl Ring Melting Point (°C) Yield (%) Key Biological Activity/Notes Reference
N-(3-[(1E)-N-(4-Fluorocarbamothionyl)ethanhydrazonoyl]phenyl)-4-oxo-2-thioxo-...-5-sulfonamide 4-Fluoro 313–315 77 Anticancer (SRB assay potential)
N-{3-[(2E)-3-(3-Fluorophenyl)prop-2-enoyl]phenyl}-4-oxo-2-thioxo-...-5-sulfonamide 3-Fluoro 283–285 67 Molecular docking for enzyme inhibition
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid 4-Fluoro N/A N/A Kynurenine formamidase inhibitor (ΔG = -8.7 kcal/mol)
Target Compound: N-(4-Fluoro-3-Nitrophenyl)-2,4-dioxo-...-5-sulfonamide 4-Fluoro, 3-Nitro Not reported Not reported Hypothesized enhanced electron-withdrawing effects

Key Observations :

  • The 4-fluoro substituent is common in analogs with enzyme inhibition activity .

Pyrimidine-Sulfonamide Derivatives with Varied Functional Groups

Modifications to the pyrimidine core or sulfonamide side chain significantly alter physicochemical properties:

Table 2: Functional Group and Core Modifications
Compound Name Core Modification Melting Point (°C) Solubility Notable Property Reference
N-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide N-Methyl sulfonamide >300 Low (DMF/water) Commercial availability (Aaron Chemicals)
5-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4-dione (I) Piperazine-linked dihydrodioxine Not reported Moderate (DMF) Computational studies suggest improved pharmacokinetics
N-Butyl-N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (II) N-Butyl, N-methyl Not reported High (organic solvents) Enhanced lipophilicity

Key Observations :

  • N-Methyl substitution (as in ) reduces solubility compared to bulkier alkyl groups (e.g., butyl in ), which enhance lipophilicity.
  • Piperazine-linked derivatives (e.g., compound I) show promise in computational models for balanced solubility and bioavailability .
Anticancer and Enzyme Inhibition Potential
  • Compound 5d (): Exhibited a melting point of 313–315°C and 77% yield, with structural similarity to the target compound. Its 4-fluoro group correlates with cytotoxicity in SRB assays .
  • 3-(4-Fluorophenyl)-2,4-dioxo-...-5-carboxylic acid (): Demonstrated strong binding to kynurenine formamidase (ΔG = -8.7 kcal/mol), suggesting the fluorophenyl group is critical for enzyme inhibition .
  • N-Butyl-N-methyl analog (II) (): Computational models predicted favorable ADMET properties, highlighting the impact of N-alkylation on drug-likeness .

Biological Activity

N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, mechanisms of action, and biological effects based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H7FN4O6SC_{10}H_{7}FN_{4}O_{6}S with a molecular weight of 330.25 g/mol. The structure features a sulfonamide group attached to a tetrahydropyrimidine core, which is further substituted with a fluoro-nitrophenyl moiety. This unique combination of functional groups contributes to its reactivity and potential biological applications.

PropertyValue
CAS Number 899946-01-1
Molecular Formula C10H7FN4O6S
Molecular Weight 330.25 g/mol
IUPAC Name N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide

Synthesis

The synthesis of this compound typically involves several steps:

  • Nitration of 4-fluoroaniline : This produces 4-fluoro-3-nitroaniline.
  • Cyclization and sulfonation : These reactions lead to the formation of the final compound.

The reaction conditions are optimized for high yield and purity, often utilizing controlled temperatures and specific solvents such as DMSO or ethanol.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes by binding to their active sites. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.
  • Cell Cycle Regulation : In cancer cells, it may interfere with kinases involved in cell cycle regulation, leading to cell cycle arrest and apoptosis.

Biological Activity

Research indicates that this compound exhibits promising biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures demonstrate moderate to good antimicrobial properties. The presence of the sulfonamide group is often linked to this activity due to its ability to mimic p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis .

Anticancer Properties

In vitro studies have highlighted the potential anticancer effects of this compound. It has been shown to inhibit the proliferation and migration of various cancer cell lines. For example, derivatives containing similar structural motifs have been reported to significantly reduce cell viability in A431 vulvar epidermal carcinoma cells .

Case Studies

  • In Vitro Anticancer Activity : A study investigating pyrimidine derivatives found that certain analogs inhibited cell proliferation in cancer cell lines by inducing apoptosis through caspase activation pathways.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related compounds against gram-positive and gram-negative bacteria, revealing significant inhibition zones compared to control groups.

Q & A

What are the recommended synthetic routes for N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide, and how can its purity and structure be validated?

Answer:

  • Synthesis : The compound can be synthesized via sulfonamide bond formation between 5-aminouracil derivatives and a substituted aryl sulfonyl chloride. For example, analogous syntheses involve refluxing pyridine-5-sulfonyl chloride with an amine (e.g., 3-acetylphenylamine) in ethanol/pyridine for 16–20 hours, followed by recrystallization from DMF/water (yield: 63–78%) .
  • Purification : Use recrystallization (DMF/water or methanol) or column chromatography.
  • Validation :
    • 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons, sulfonamide NH).
    • Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns.
    • Elemental Analysis : Match calculated and observed C, H, N, S percentages (e.g., ±0.3% tolerance) .

How can researchers design experiments to evaluate the biological activity of this compound, such as cytotoxicity or enzyme inhibition?

Answer:

  • Cytotoxicity : Use the Sulforhodamine B (SRB) assay :
    • Culture cells in 96-well plates.
    • Fix with trichloroacetic acid, stain with SRB, and measure absorbance at 564 nm.
    • Normalize results to untreated controls (IC50 values).
  • Enzyme Inhibition : For 15-lipoxygenase (15-LOX) inhibition (as in analogous compounds):
    • Prepare enzyme and substrate (e.g., linoleic acid).
    • Monitor UV absorbance at 234 nm for conjugated diene formation.
    • Calculate IC50 using dose-response curves .

What strategies can address low yields or impurities during synthesis?

Answer:

  • Reaction Optimization :
    • Microwave-assisted synthesis : Reduces reaction time (e.g., from 20 hours to <1 hour) and improves yield (evidence from similar DMF-DMA-mediated reactions) .
    • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance sulfonamide coupling .
  • Purification : Gradient recrystallization (e.g., DMF/water) or preparative HPLC for challenging separations .

How can structural modifications enhance the compound’s bioactivity, and what analytical tools support structure-activity relationship (SAR) studies?

Answer:

  • SAR Design :
    • Introduce electron-withdrawing groups (e.g., -NO2, -F) on the aryl ring to modulate electronic effects .
    • Modify the pyrimidine ring with alkyl or aryl substituents to alter steric interactions .
  • Analytical Tools :
    • Molecular Docking : Predict binding modes with target enzymes (e.g., 15-LOX) using software like AutoDock .
    • Pharmacophore Modeling : Identify critical functional groups for activity .

How should researchers resolve contradictory data in biological assays (e.g., inconsistent IC50 values)?

Answer:

  • Orthogonal Validation :
    • Repeat assays under standardized conditions (e.g., cell line, passage number).
    • Cross-validate with alternative methods (e.g., MTT assay vs. SRB for cytotoxicity) .
  • Structural Confirmation : Ensure compound integrity via NMR and MS to rule out degradation .

What advanced techniques are recommended for characterizing crystallinity or polymorphism in this compound?

Answer:

  • Single-Crystal X-ray Diffraction : Use SHELX software for structure refinement .
  • Powder XRD : Compare experimental and simulated patterns to identify polymorphs.
  • Thermal Analysis (DSC/TGA) : Assess melting points and thermal stability .

How can researchers optimize solubility and bioavailability for in vivo studies?

Answer:

  • Salt Formation : Screen with pharmaceutically acceptable acids/bases.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance permeability .
  • Nanoparticle Formulation : Use PEGylation or liposomal encapsulation to improve aqueous solubility .

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